Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

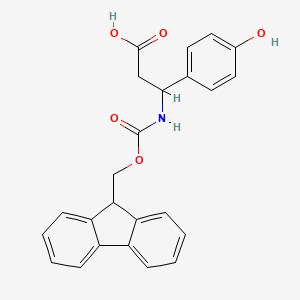

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a hydroxyphenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a series of reactions, including nitration, reduction, and hydroxylation.

Coupling Reaction: The protected amino acid is then coupled with the hydroxyphenyl derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection, deprotection, and coupling reactions in a controlled and efficient manner.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Ether or amine derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is used as a building block in peptide synthesis. The Fmoc group allows for selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The hydroxyphenyl group can be modified to introduce various functional groups, enabling the study of different biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. For example, they can be used to develop inhibitors for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid

Uniqueness

Compared to similar compounds, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific chiral center and the presence of both the Fmoc protecting group and the hydroxyphenyl group. This combination allows for selective reactions and modifications, making it a versatile building block in synthetic chemistry.

Biological Activity

Fmoc-3R-amino-3-(4-hydroxy-phenyl)-propionic acid (Fmoc-3R-AHP) is a synthetic compound that has garnered attention in biochemical research due to its structural similarities to natural amino acids, particularly beta-tyrosine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis, allowing for the selective protection of amino groups during chemical reactions. Its potential applications span across drug development, neuropharmacology, and as a building block for biologically active peptides.

- Chemical Formula: C15H17NO4

- CAS Number: 511272-36-9

- Molecular Weight: 273.30 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Peptide Synthesis : Fmoc-3R-AHP serves as a crucial building block in solid-phase peptide synthesis, enabling the creation of complex peptides with high purity and yield .

- Neuropharmacology : Its structural similarity to beta-tyrosine suggests potential applications in the development of neurotransmitter analogs, which could be beneficial in understanding and treating neurological disorders.

- Anticancer Activity : Recent studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, highlighting their potential as anticancer agents. For instance, certain derivatives were shown to reduce A549 lung cancer cell viability by 50% and inhibit cell migration in vitro . These compounds also demonstrated favorable cytotoxicity towards noncancerous cells, indicating selective action against cancer cells.

- Antioxidant Properties : The phenolic group within Fmoc-3R-AHP derivatives contributes to significant antioxidant activity, which is crucial for modulating oxidative stress pathways in cancer treatment. This antioxidative potential may help protect normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy .

Study on Anticancer Properties

A study evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their anticancer and antioxidant activities. Notably:

- Compound 20 exhibited potent antioxidant properties in the DPPH radical scavenging assay.

- Several compounds significantly reduced A549 cell viability and suppressed migration, suggesting their potential as effective anticancer agents with selective cytotoxicity towards cancer cells .

Neuropharmacological Applications

In neuropharmacological research, Fmoc-3R-AHP has been utilized to study its interactions with neurotransmitter receptors. The ability of this compound to mimic natural amino acids allows researchers to investigate enzyme-substrate interactions and receptor-ligand binding dynamics .

Applications

The applications of this compound extend beyond basic research:

- Drug Development : Its structure aids in designing novel pharmaceuticals targeting specific biological pathways.

- Bioconjugation : The Fmoc protecting group facilitates selective reactions in bioconjugation processes, enhancing drug delivery systems.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.